molecular formula C14H18N2O5Tc B1204290 Ceretec

Ceretec

Cat. No.: B1204290
M. Wt: 393.21 g/mol
InChI Key: QWQBDAUZJBGOHJ-IEOVAKBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A gamma-emitting RADIONUCLIDE IMAGING agent used in the evaluation of regional cerebral blood flow and in non-invasive dynamic biodistribution studies and MYOCARDIAL PERFUSION IMAGING. It has also been used to label leukocytes in the investigation of INFLAMMATORY BOWEL DISEASES.

Properties

Molecular Formula

C14H18N2O5Tc

Molecular Weight

393.21 g/mol

IUPAC Name

2-[carboxymethyl-[2-(2,6-dimethylanilino)-2-oxoethyl]amino]acetic acid;technetium-99

InChI

InChI=1S/C14H18N2O5.Tc/c1-9-4-3-5-10(2)14(9)15-11(17)6-16(7-12(18)19)8-13(20)21;/h3-5H,6-8H2,1-2H3,(H,15,17)(H,18,19)(H,20,21);/i;1+1

InChI Key

QWQBDAUZJBGOHJ-IEOVAKBOSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(CC(=O)O)CC(=O)O.[99Tc]

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(CC(=O)O)CC(=O)O.[Tc]

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(CC(=O)O)CC(=O)O.[Tc]

Synonyms

99m-Tc-HMPAO
99mTc-HMPAO
Ceretec
Tc 99m Exametazime
Tc 99m Hexamethylpropyleneamine Oxime
Tc-99m HMPAO
Tc-99m-Exametazime
Tc-99m-Hexamethylpropyleneamine Oxime
Technetium Tc 99m Exametazime
Technetium Tc 99m Hexamethylpropylene amine Oxime
Technetium Tc 99m Hexamethylpropylene-amine Oxime
Technetium Tc 99m Hexamethylpropyleneamine Oxime

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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